molecular formula C9H14O2 B6217201 4-{bicyclo[1.1.1]pentan-1-yl}butanoic acid CAS No. 2751620-32-1

4-{bicyclo[1.1.1]pentan-1-yl}butanoic acid

Cat. No.: B6217201
CAS No.: 2751620-32-1
M. Wt: 154.2
InChI Key:
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Description

4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid is a unique chemical compound characterized by its unusual pentacyclic structure. This compound belongs to the family of monoterpenes and is sometimes referred to as Adamantane carboxylic acid.

Preparation Methods

The synthesis of 4-{bicyclo[1.1.1]pentan-1-yl}butanoic acid involves several synthetic routes. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for industrial production. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In medicine, it is being explored for its potential therapeutic effects. Additionally, in the industrial sector, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 4-{bicyclo[1.1.1]pentan-1-yl}butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors in a specific manner, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways and enzyme activities.

Comparison with Similar Compounds

4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid is unique compared to other similar compounds due to its pentacyclic structure. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentane-1-carboxylic acid and bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical behavior .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-{bicyclo[1.1.1]pentan-1-yl}butanoic acid involves the reaction of bicyclo[1.1.1]pentane with butyric acid in the presence of a strong acid catalyst.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Butyric acid", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add bicyclo[1.1.1]pentane to a reaction flask", "Add butyric acid to the reaction flask", "Add a strong acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture to remove the drying agent", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] }

CAS No.

2751620-32-1

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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